1,3,4,7,9-Pentachlorodibenzofuran

Description

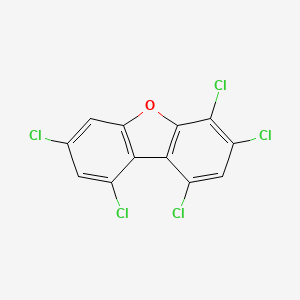

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,7,9-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-8(2-4)18-12-10(9)6(15)3-7(16)11(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXPLABVZOBCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220935 | |

| Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-20-3 | |

| Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,7,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676D3H3R9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Sources and Formation Mechanisms of Polychlorinated Dibenzofurans, with Specific Reference to 1,3,4,7,9 Pentachlorodibenzofuran

Anthropogenic Generation Pathways

The primary sources of 1,3,4,7,9-Pentachlorodibenzofuran and other PCDFs in the environment are human-related activities. These compounds are generated through complex chemical reactions in industrial settings and high-temperature processes.

Industrial By-product Formation

Polychlorinated dibenzofurans, including the 1,3,4,7,9-penta congener, are known to be formed as impurities during the manufacturing of certain chlorinated chemicals. nih.gov Industrial processes that involve chlorinated compounds can inadvertently create the conditions necessary for PCDF formation. nih.gov The relative amounts of different PCDF congeners produced can vary widely depending on the specific industrial process. nih.gov For instance, metallurgical processes have been identified as significant sources of PCDFs, often showing a characteristic congener profile where the concentration of PCDFs is substantially higher than that of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov While specific data for this compound is often not singled out in industrial emission profiles, it is understood to be part of the complex mixture of PCDF congeners released from such activities.

Thermal Degradation and Incineration Processes

High-temperature processes, particularly the incineration of municipal and industrial waste, are major contributors to the environmental burden of PCDFs. nih.govresearchgate.net Incomplete combustion of organic matter in the presence of chlorine can lead to the formation of a wide range of PCDF congeners. researchgate.net The congener profile of PCDFs from incineration sources can be diverse, with studies showing that the share of PCDF congeners in flue gases from industrial sources is often higher than that of PCDDs. epa.gov Research on emissions from medical waste incinerators has shown a similarity in the congener profile to that found in the air of city centers. epa.gov The 1,2,3,7,8-Pentachlorodibenzofuran congener has been specifically identified in the soil near municipal waste incinerators. caymanchem.com Although direct data for this compound is limited, it is expected to be formed in these processes along with other pentachlorinated isomers.

The table below illustrates the diversity of PCDF congeners found in emissions from various combustion and industrial sources, highlighting the complexity of these mixtures.

| PCDF Congener | Common Industrial/Thermal Sources |

| Tetrachlorodibenzofurans (TCDFs) | Waste Incineration, Metallurgical Processes |

| Pentachlorodibenzofurans (PeCDFs) | Waste Incineration, Chemical Manufacturing, Metal Smelting |

| Hexachlorodibenzofurans (HxCDFs) | Waste Incineration, Metallurgical Processes |

| Heptachlorodibenzofurans (HpCDFs) | Waste Incineration, Sinter Plants |

| Octachlorodibenzofuran (OCDF) | Metallurgical Processes, Waste Incineration |

This table provides a general overview of PCDF congener distribution from various sources. The specific presence and concentration of this compound would be part of the PeCDF group and can vary significantly.

Formation from Chlorinated Precursors

The formation of PCDFs can occur through the chemical transformation of certain chlorinated organic compounds, known as precursors. Chlorophenols, for example, are well-established precursors to PCDF formation. nih.gov In thermal processes, chlorophenols can undergo reactions to form various PCDF congeners. The specific structure of the resulting PCDF is influenced by the original chlorophenol and the reaction conditions. While the formation of other PCDF congeners from chlorophenols has been studied, specific pathways leading to this compound are not well-documented in the available literature. However, the general mechanism involves the condensation and cyclization of precursor molecules at elevated temperatures.

Environmental Distribution and Transport Dynamics of 1,3,4,7,9 Pentachlorodibenzofuran

Global and Regional Spatial Distribution Patterns in Environmental Compartments

A thorough review of available scientific literature reveals a lack of specific data on the global and regional spatial distribution of 1,3,4,7,9-Pentachlorodibenzofuran. Environmental monitoring programs and research studies that analyze PCDF congeners in various environmental media—such as air, water, soil, and biota—prioritize the measurement of the 17 toxicologically significant 2,3,7,8-substituted congeners. nih.govnih.govfrontiersin.org While these studies may detect other isomers, the concentrations for non-2,3,7,8-substituted congeners like this compound are generally not reported. Research indicates that non-2,3,7,8-substituted isomers are typically less bioaccumulative than their toxic counterparts. nih.gov As a result, no data tables or detailed research findings on the concentration of this compound in specific environmental compartments could be compiled.

Temporal Trends in Environmental Reservoirs via Sediment Core Analysis

There are no available studies that specifically document the temporal trends of this compound in environmental reservoirs through the analysis of sediment cores. Sediment core studies are a valuable tool for reconstructing the historical deposition of persistent pollutants. However, existing research in this area focuses on the trends of total PCDD/Fs or the specific 2,3,7,8-substituted congeners to assess changes in toxicity over time. The analysis of the full spectrum of 135 PCDF congeners is rare, and thus, historical data for this compound remains unavailable.

Atmospheric Deposition and Long-Range Transport

Specific information detailing the atmospheric deposition and long-range transport of this compound is not present in the current body of scientific literature. Studies on the atmospheric transport of PCDFs confirm that these compounds can travel long distances and be deposited in remote regions like the Arctic. nih.gov However, these studies typically report on the behavior of the PCDF class as a whole or focus on the more environmentally significant toxic congeners. The physical and chemical properties that govern atmospheric transport, such as vapor pressure and partitioning coefficients, have not been specifically determined or modeled for the 1,3,4,7,9-PeCDF isomer. While some research highlights the importance of analyzing non-2,3,7,8-substituted congeners for identifying specific industrial emission sources, it does not provide data on their environmental transport dynamics. nih.gov

Partitioning Behavior in Environmental Matrices (e.g., Adsorption to Suspended Solids and Sediment)

There is a lack of specific experimental or modeled data on the partitioning behavior of this compound in environmental matrices. The partitioning of a chemical between water, suspended solids, and sediment is a critical factor in its environmental fate and is often described by the organic carbon-water (B12546825) partition coefficient (Koc). For PCDFs, partitioning is generally understood to be high, with these compounds strongly adsorbing to particulate matter and sediment. However, specific coefficients for the 1,3,4,7,9-PeCDF isomer have not been published. Research on the bioaccumulation of PCDFs from sediment into organisms (biota-sediment accumulation factor, or BSAF) shows that accumulation is lower for non-2,3,7,8-substituted congeners, but this does not provide direct data on the physicochemical partitioning to the sediment itself. frontiersin.org

Environmental Persistence and Degradation Pathways of 1,3,4,7,9 Pentachlorodibenzofuran

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This pathway is crucial for the removal of many persistent pollutants from the environment.

Microbial Degradation Pathways

Data specifically documenting the microbial degradation pathways for 1,3,4,7,9-Pentachlorodibenzofuran are absent in the reviewed scientific literature. Generally, PCDFs are highly resistant to microbial attack. However, some microbial degradation of PCDFs has been observed. The primary aerobic pathway involves dioxygenase enzymes, which can attack the aromatic rings either at lateral positions (e.g., 1,2 or 3,4) or at the angular positions (4, 4a) adjacent to the ether bridge. Under anaerobic conditions, a process of reductive dechlorination can occur, where bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms. This process tends to be slow and is influenced by the specific chlorine substitution pattern.

Biological Recalcitrance under Environmental Conditions

While specific studies on the biological recalcitrance of this compound are not available, PCDFs as a class are known for their high persistence and resistance to biodegradation. The 2,3,4,7,8-PeCDF isomer is expected to be biologically recalcitrant under typical aerobic conditions. The high degree of chlorination and the stability of the dibenzofuran (B1670420) structure contribute to this resistance. The persistence of these compounds allows them to bioaccumulate in food chains.

Hydrolysis Considerations in Environmental Fate Modeling

Specific hydrolysis data for this compound is unavailable. However, for persistent organic pollutants like PCDFs, hydrolysis—the cleavage of chemical bonds by the addition of water—is considered a negligibly slow degradation process. The ether bond and the carbon-chlorine bonds in the PCDF structure are highly stable and not susceptible to hydrolysis under typical environmental pH conditions. Therefore, in environmental fate modeling, hydrolysis is generally not considered a significant removal pathway for this class of compounds.

Bioaccumulation and Biomagnification of 1,3,4,7,9 Pentachlorodibenzofuran in Ecological Food Webs

Bioconcentration Potential in Aquatic Organisms

Bioconcentration, the process by which a chemical is absorbed by an aquatic organism from the surrounding water, is a critical factor in determining the environmental risk of substances like 1,3,4,7,9-PeCDF. europa.euwikipedia.org The bioconcentration factor (BCF) is a quantitative measure of this potential, representing the ratio of a chemical's concentration in an organism to its concentration in the water at equilibrium. europa.euwikipedia.org For hydrophobic compounds such as PCDFs, there is a strong tendency to partition from water into the lipid-rich tissues of aquatic organisms. epa.gov

Studies on related PCDF congeners provide insight into the bioconcentration behavior of this chemical class. For instance, research on other PCDFs has demonstrated their ability to accumulate in aquatic life. oieau.frfrontiersin.org The process of bioconcentration is not solely dependent on uptake from water; it is a net result of absorption, distribution, metabolism, and excretion (ADME) processes within the organism. europa.eu

Table 1: Factors Influencing Bioconcentration Potential

| Factor | Description | Relevance to 1,3,4,7,9-PeCDF |

| Lipophilicity (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | High Kow values for PCDFs suggest a strong tendency to partition into fatty tissues of aquatic organisms. epa.gov |

| Water Solubility | The maximum amount of a substance that will dissolve in a given amount of water at a specific temperature. | Low water solubility is characteristic of hydrophobic compounds like PCDFs, favoring their movement into biota. |

| Molecular Size | The physical dimensions of a molecule. | While high lipophilicity drives accumulation, very large molecules may have reduced membrane permeability, potentially limiting uptake. researchgate.net |

| Metabolism | The biotransformation of a chemical within an organism. | The rate of metabolic breakdown can significantly reduce the net accumulation of a substance. europa.eu |

Trophic Transfer and Biomagnification Factors in Food Chains

Trophic transfer is the movement of contaminants from one trophic level to the next through the consumption of contaminated prey. When the concentration of a substance increases at successively higher levels in a food web, this phenomenon is known as biomagnification. psu.edu A biomagnification factor (BMF) greater than one indicates that the chemical is accumulating to higher concentrations in the predator relative to its prey. nih.gov

For persistent organic pollutants (POPs) like 1,3,4,7,9-PeCDF, dietary intake is a major route of exposure and subsequent accumulation, particularly in higher-level organisms. uib.no The high lipophilicity of these compounds means they readily accumulate in the fatty tissues of organisms and are efficiently transferred up the food chain. researchgate.net

While specific BMFs for 1,3,4,7,9-PeCDF are not detailed in the provided search results, studies on other PCDDs and PCDFs have shown significant biomagnification in both aquatic and terrestrial food webs. researchgate.netosti.gov For example, research has demonstrated that very hydrophobic organic chemicals with a high octanol-water partition coefficient (KOW) can biomagnify in food webs. psu.edu However, it is also noted that even moderately hydrophobic substances can biomagnify to a high degree in food webs containing air-breathing animals due to their low rates of respiratory elimination. psu.edu

The structure of the food web, the feeding habits of the organisms, and the metabolic capabilities of the species involved all play a crucial role in determining the extent of biomagnification. semanticscholar.org

Table 2: Key Concepts in Trophic Transfer and Biomagnification

| Term | Definition | Significance for 1,3,4,7,9-PeCDF |

| Trophic Level | The position an organism occupies in a food chain. | Higher trophic level organisms are at greater risk of accumulating high concentrations of persistent compounds like 1,3,4,7,9-PeCDF. |

| Biomagnification Factor (BMF) | The ratio of the concentration of a chemical in a predator to the concentration in its prey. | A BMF > 1 indicates that the chemical is biomagnifying. nih.gov |

| Trophic Magnification Factor (TMF) | A measure of the average rate of concentration increase of a chemical for each trophic level in a food web. | A TMF > 1 provides evidence of biomagnification across the entire food web. researchgate.net |

Congener-Specific Accumulation and Distribution in Biota

The accumulation and distribution of polychlorinated dibenzofurans in biota are highly dependent on the specific congener, which refers to a member of the same chemical family that differs in the number and position of chlorine atoms. epa.gov Different PCDF congeners exhibit distinct patterns of accumulation in various tissues and organisms. uib.no

Studies have shown that the congener profile of PCDFs found in biota can differ significantly from the profile in the surrounding environment, such as sediment. frontiersin.org This indicates that certain congeners are more readily taken up and retained by organisms than others. For example, in some aquatic invertebrates, less substituted congeners like 2,3,7,8-TCDF have been found to accumulate to a greater extent than more highly chlorinated congeners, even when their concentrations in the sediment are lower. frontiersin.org

The distribution within an organism is also congener-specific. Due to their lipophilic nature, PCDFs tend to accumulate in fatty tissues. researchgate.net Research on other PCDF congeners has shown high concentrations in the liver and adipose tissue of animals. nih.gov The pattern of distribution can be influenced by factors such as the degree of chlorination and the specific chlorine substitution pattern. uib.no

Table 3: Congener-Specific Accumulation of PCDFs

| Congener Characteristic | Influence on Accumulation and Distribution |

| Degree of Chlorination | Generally, lipophilicity increases with the number of chlorine atoms, which can lead to higher bioaccumulation potential. epa.gov However, very highly chlorinated congeners may have lower bioavailability. frontiersin.org |

| Chlorine Substitution Pattern | The position of chlorine atoms on the dibenzofuran (B1670420) molecule affects the compound's biological activity and its susceptibility to metabolism, thereby influencing its accumulation. |

| Tissue Type | PCDFs preferentially accumulate in lipid-rich tissues such as the liver and adipose tissue. researchgate.netnih.gov |

Influence of Biotransformation on Bioaccumulation Dynamics

Biotransformation, or the metabolic conversion of foreign chemicals (xenobiotics) in the body, plays a crucial role in determining the ultimate bioaccumulation of a compound. semanticscholar.org The rate at which a substance is metabolized and eliminated can significantly counteract the rate of its uptake, thereby influencing its net accumulation. nih.gov

For some PCDF congeners, biotransformation can lead to a reduction in their body burden. The enzymes involved in this process, such as cytochrome P450s, can be induced by exposure to the chemicals themselves. nih.gov For example, pretreatment of rats with certain PCDF congeners has been shown to increase the biliary excretion of subsequent doses, suggesting an induction of their own metabolism. nih.gov

However, the efficiency of biotransformation varies greatly among different PCDF congeners and across different species. Some congeners are more resistant to metabolic breakdown, leading to their persistence and higher bioaccumulation potential. isotope.com The interplay between the rate of uptake and the rate of biotransformation and elimination ultimately dictates the bioaccumulation dynamics of 1,3,4,7,9-PeCDF and other related compounds in an organism. nih.gov

Table 4: Factors Influencing Biotransformation of PCDFs

| Factor | Description | Impact on Bioaccumulation |

| Enzyme Induction | Exposure to PCDFs can increase the production of metabolic enzymes like cytochrome P450s. nih.gov | Can lead to increased metabolism and elimination, potentially reducing bioaccumulation. nih.gov |

| Congener Structure | The number and position of chlorine atoms influence how a congener interacts with metabolic enzymes. | Some congeners are more readily metabolized than others, affecting their persistence in the body. |

| Species-Specific Metabolism | The metabolic capabilities can vary significantly between different species. | A compound that is readily metabolized by one species may be persistent in another. |

Molecular and Cellular Mechanisms of Action of Dioxin Like Compounds, Including 1,3,4,7,9 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Activation and Ligand Binding Affinity

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many halogenated aromatic hydrocarbons, including PCDFs. nih.govnih.gov The binding affinity of these compounds to the AhR is a critical determinant of their potency. nih.gov

Upon entering a cell, dioxin-like compounds like PCDFs bind to the cytosolic AhR, which exists in a complex with other proteins such as heat shock protein 90 (hsp90). nih.govnih.gov This binding event initiates a conformational change in the AhR, leading to its activation. nih.gov The binding affinity varies among different PCDF congeners and is influenced by their specific chlorine substitution pattern. nih.gov For instance, studies on various PCDF congeners have shown that their binding affinities to the rat liver cytosolic AhR can differ significantly. nih.gov The relative stability of the ligand-receptor complex is also highly dependent on the structure of the specific PCDF. nih.gov

It is important to note that the dissociation of these ligands from the AhR can be very slow, questioning the accuracy of traditional equilibrium binding kinetics for determining binding affinity. nih.gov

Nuclear Translocation and AhR-ARNT Heterodimer Formation

Following ligand binding and activation, the AhR-ligand complex translocates from the cytoplasm into the nucleus. nih.govnih.gov Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). nih.govnih.govwikipedia.org This AhR-ARNT heterodimer is the transcriptionally active form of the receptor. nih.gov

Binding to Dioxin-Responsive Elements (DREs) and Transcriptional Activation

The AhR-ARNT complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. t3db.canih.govnih.gov This binding event initiates the transcription of a battery of genes, leading to a wide range of biological and toxicological effects. t3db.canih.gov

Downstream Gene Expression Regulation and Enzyme Induction

The activation of the AhR signaling pathway by compounds like 1,3,4,7,9-Pentachlorodibenzofuran leads to the altered expression of numerous genes.

Cytochrome P450 Enzyme Induction (e.g., CYP1A1, CYP1A2, EROD, MROD)

A hallmark of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. nih.govnih.govnih.govnih.gov This induction is a well-established biomarker for exposure to dioxin-like compounds. nih.gov The enzymatic activities associated with these CYPs, such as 7-ethoxyresorufin-O-deethylase (EROD) and methoxyresorufin-O-deethylase (MROD), are also significantly increased. nih.govcaymanchem.com

Studies on the related congener, 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF), have demonstrated its potent ability to induce CYP1A1 and CYP1A2 in various species and cell types, including rat and human hepatocytes. nih.govnih.govnih.govcaymanchem.com For example, in primary human hepatocytes, PeCDF induced CYP1A1 and CYP1A2 expression with EC50 values of 0.369 and 0.329 nM, respectively. caymanchem.com In H-4-II-E rat hepatoma cells, PeCDF induced EROD activity with an EC50 of 0.134 nM. caymanchem.com

The relative potency of different congeners can vary between species. For instance, PeCDF was found to be a more potent inducer of CYP1A enzymes than 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in herring gull hepatocytes. researchgate.netnih.govdntb.gov.ua

Table 1: Induction of Cytochrome P450 Enzymes by Pentachlorodibenzofurans

| Compound | Cell Line/Species | Enzyme/Activity | EC50 (nM) | Reference |

| 2,3,4,7,8-Pentachlorodibenzofuran | Human Hepatocytes | CYP1A1 | 0.369 | caymanchem.com |

| 2,3,4,7,8-Pentachlorodibenzofuran | Human Hepatocytes | CYP1A2 | 0.329 | caymanchem.com |

| 2,3,4,7,8-Pentachlorodibenzofuran | H-4-II-E Rat Hepatoma | EROD | 0.134 | caymanchem.com |

| 1,2,3,7,8-Pentachlorodibenzofuran | H-4-II-E Rat Hepatoma | AHH | 2.54 | caymanchem.com |

| 1,2,3,7,8-Pentachlorodibenzofuran | H-4-II-E Rat Hepatoma | EROD | 3.06 | caymanchem.com |

Modulation of Other Cellular Signaling Pathways (e.g., Wnt/β-catenin)

Beyond the induction of drug-metabolizing enzymes, AhR activation can also modulate other critical cellular signaling pathways. t3db.canih.gov One such pathway is the Wnt/β-catenin signaling pathway, which is crucial for embryonic development, tissue homeostasis, and its dysregulation is implicated in cancer. t3db.canih.govmdpi.comenamine.net AhR signaling can alter Wnt/β-catenin signaling, contributing to the toxic effects of dioxin-like compounds. t3db.canih.gov

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Predictive Toxicology

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govnih.gov These models are valuable in predictive toxicology for assessing the potential risks of compounds like this compound, especially when experimental data is limited. nih.gov

For dioxin-like compounds, QSAR models have been developed to predict their binding affinity to the AhR and their potency to induce downstream effects like enzyme induction. nih.gov These models often rely on descriptors that characterize the electronic and steric properties of the molecules. The goal is to establish a mathematical relationship between these descriptors and the observed biological activity, allowing for the prediction of toxicity for untested congeners. nih.gov This approach is fundamental to the Toxic Equivalency Factor (TEF) methodology, which is used to assess the risk of complex mixtures of dioxin-like compounds. nih.gov

Computational Approaches and Molecular Descriptors in Activity Prediction

While specific computational studies on this compound are not available, the broader field of computational toxicology utilizes molecular descriptors to predict the activity of compounds like 2,3,4,7,8-PeCDF. Molecular descriptors are numerical values that characterize the chemical structure and properties of a molecule. These descriptors are then used in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity, such as binding affinity to the AhR.

For dioxin-like compounds, key molecular descriptors often include:

Electronic properties: Parameters like ionization potential and electron affinity influence the electrostatic interactions with the AhR binding pocket.

Geometric properties: The planarity or near-planarity of the molecule is a crucial factor for efficient binding to the AhR.

Topological indices: These describe the connectivity of atoms within the molecule.

These computational approaches aim to predict the toxic potential of various congeners and reduce the reliance on extensive animal testing.

Isomer-Specific Potency Comparisons (e.g., Toxic Equivalency Factors and Relative Effect Potencies)

The Toxic Equivalency Factor (TEF) concept is a cornerstone for assessing the risk of complex mixtures of dioxin-like compounds. This approach relates the potency of a specific congener to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.

The World Health Organization (WHO) has assigned a TEF of 0.3 to 2,3,4,7,8-PeCDF for mammals, birds, and fish, based on a comprehensive review of available data. However, the relative effect potency (REP) of 2,3,4,7,8-PeCDF can vary significantly depending on the species, endpoint, and dose metric used. For instance, some studies have suggested that the current TEF may overestimate the cancer potency of 2,3,4,7,8-PeCDF in rats when based on internal dose metrics.

The table below summarizes some reported REPs for 2,3,4,7,8-PeCDF relative to TCDD for various endpoints.

| Species | Endpoint | Relative Effect Potency (REP) |

| Rat | Hepatocellular adenoma | 0.34 |

| Rat | Cholangiocarcinoma | 0.16 |

| Rat | CYP1A1 induction | 0.04 - 0.19 |

| Rat | CYP1A2 induction | 0.07 - 0.25 |

| Herring Gull (in vitro) | EROD induction | 40 |

| Japanese Quail (in vitro) | AhR binding | 5 |

| Pheasant (in vitro) | AhR binding | 3 |

| Chicken (in vitro) | AhR binding | 1 |

This table presents a selection of reported REPs and is not exhaustive. The values can vary based on experimental conditions.

Interspecies and Intraspecies Variability in AhR Responses and Sensitivities

Significant variability in the sensitivity to 2,3,4,7,8-PeCDF exists both between different species (interspecies) and within the same species (intraspecies). This variability is largely attributed to differences in the aryl hydrocarbon receptor (AhR).

Studies in avian species have provided compelling evidence for this. For example, 2,3,4,7,8-PeCDF is equipotent to TCDD in domestic chickens, while it is more potent than TCDD in ring-necked pheasants and Japanese quails. This difference in potency is explained by the differential binding affinity of 2,3,4,7,8-PeCDF to the AhR1 of these species. Specifically, 2,3,4,7,8-PeCDF binds with approximately three-fold greater affinity to the pheasant AhR1 and five-fold greater affinity to the Japanese quail AhR1 compared to TCDD. In contrast, it binds with equal affinity to the chicken AhR1.

In vitro studies using primary hepatocytes from herring gulls have shown that 2,3,4,7,8-PeCDF can be up to 40 times more potent than TCDD in inducing ethoxyresorufin-O-deethylase (EROD) activity, a marker of CYP1A induction. These findings highlight the importance of considering species-specific sensitivities when assessing the risks of dioxin-like compounds.

Intraspecies variability can also be influenced by genetic polymorphisms in the AhR and other genes involved in the toxicant response pathway.

Ecotoxicological Research and Environmental Impact Assessment of 1,3,4,7,9 Pentachlorodibenzofuran

Bioavailability and Exposure Assessment in Aquatic and Terrestrial Ecosystems

1,3,4,7,9-Pentachlorodibenzofuran is a synthetically produced compound belonging to the class of polychlorinated dibenzofurans (PCDFs). ontosight.ai As a persistent organic pollutant (POP), it has the potential for bioaccumulation in the environment. ontosight.ai

In aquatic environments, chlorinated dibenzofurans are generally found at very low levels in water. epa.gov Due to their chemical properties, they tend to adsorb to sediment particles. epa.gov These compounds are highly lipophilic, meaning they have a strong affinity for fats, which leads to their accumulation in the fatty tissues of aquatic organisms. epa.gov This process of bioaccumulation can lead to biomagnification, where the concentration of the chemical increases in organisms at successively higher levels in the food chain. epa.gov

Exposure assessment in aquatic ecosystems often involves analyzing the concentration of these chemicals in sediment and aquatic life. The biota-sediment accumulation factor (BSAF) is a key metric used to relate the concentration of a contaminant in an organism to its concentration in the sediment. epa.gov The U.S. Environmental Protection Agency (EPA) maintains a database of BSAFs for various chemicals, including those from Superfund sites, which can be used to estimate exposure. epa.gov

The following table provides an overview of key parameters related to the environmental behavior of pentachlorodibenzofurans.

| Property | Value | Reference |

| Water Solubility | 0.000235 mg/L @ 23°C | nih.gov |

| Log Kow | 6.92 | nih.gov |

This table presents data for 2,3,4,7,8-pentachlorodibenzofuran (B44125) as a representative pentachlorodibenzofuran congener due to the limited availability of data for the specific 1,3,4,7,9-isomer.

Enzyme Induction as a Biomarker of Exposure in Wildlife (e.g., Fish, Mink)

Exposure to certain PCDFs can induce the activity of specific enzymes in wildlife, which can serve as a biomarker of exposure. A key enzyme system involved is the cytochrome P4501A (CYP1A) family. nih.gov

In fish, increased activity of ethoxyresorufin-O-deethylase (EROD), which is catalyzed by CYP1A, is a well-established biomarker for exposure to dioxin-like compounds, including certain PCDFs. nih.gov For instance, studies on the related compound 2,3,4,7,8-pentachlorodibenzofuran have shown significant induction of EROD activity in rats. nih.gov

Research on herring gull hepatocytes demonstrated that 2,3,4,7,8-pentachlorodibenzofuran is a potent inducer of CYP1A. nih.gov This highlights the potential for using enzyme induction as a sensitive indicator of exposure in avian species as well. nih.gov

The mechanism of this induction involves the binding of the PCDF molecule to the aryl hydrocarbon receptor (AhR). nih.gov This complex then translocates to the cell nucleus, where it interacts with xenobiotic responsive elements (XREs) on the DNA, leading to an increased expression of CYP1A1 and other genes. nih.gov

The table below shows the relative potency of different PCDFs in inducing enzyme activity compared to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a Toxic Equivalency Factor (TEF) of 1.

| Compound | TEF (Mammals) | TEF (Birds) | TEF (Fish) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 | 1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 | 0.1 | 0.05 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 | 1 | 0.5 |

This data is provided by the World Health Organization and is used in ecological risk assessments. Note that a specific TEF for this compound is not established.

Ecological Risk Characterization and Assessment Methodologies

Ecological risk assessment for compounds like this compound is a complex process that evaluates the potential adverse effects on ecosystems. The U.S. EPA has developed a framework for applying the Toxicity Equivalence (TEQ) methodology for dioxin-like compounds, including PCDFs. epa.gov This approach uses Toxic Equivalency Factors (TEFs) to estimate the combined risk of complex mixtures of these compounds. nih.govepa.gov

The risk assessment process generally involves several steps:

Problem Formulation: Defining the scope of the assessment, including the ecosystems and species of concern.

Exposure Assessment: Quantifying the extent to which ecological receptors are exposed to the chemical. epa.gov This involves analyzing environmental concentrations and uptake by organisms. epa.gov

Effects Assessment (Hazard Identification): Determining the potential adverse effects of the chemical on different species. This often involves laboratory toxicity studies and examination of biomarkers like enzyme induction.

Risk Characterization: Integrating the exposure and effects data to estimate the likelihood of adverse ecological effects.

A variety of models can be employed in ecological risk assessment, including:

(Q)SAR models: Quantitative Structure-Activity Relationship models that predict the toxicity of a chemical based on its molecular structure. ifremer.fr

Dose-Response and Toxicokinetic-Toxicodynamic (TKTD) models: These models relate the dose of a chemical to the observed toxic effects and describe the time course of these effects. ifremer.fr

Population and Multi-species models: These models assess the potential impacts on populations of organisms and interactions between different species. ifremer.fr

The following table lists some of the key inputs for an ecological risk assessment of a PCDF.

| Parameter | Description | Relevance |

| Toxicity Reference Value (TRV) | A dose or concentration below which adverse effects are not expected to occur. | Used to evaluate the potential risk to different species. |

| Predicted Environmental Concentration (PEC) | The estimated concentration of the chemical in different environmental compartments (water, soil, sediment). | A key component of the exposure assessment. |

| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water. epa.gov | Indicates the potential for a chemical to accumulate in aquatic life. epa.gov |

Environmental Remediation Strategies for Polychlorinated Dibenzofurans

Photochemical Remediation Techniques for Contaminated Media

Photochemical remediation involves the use of light to break down chemical compounds. This approach is considered a promising technology for the destruction of PCDFs in various environmental matrices. The degradation process can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect photolysis, which is mediated by other light-absorbing substances present in the environment.

Direct photolysis of PCDFs generally involves the absorption of ultraviolet (UV) light, leading to the cleavage of carbon-chlorine (C-Cl) bonds. Studies have shown that the rate of photodegradation of PCDFs is influenced by the degree of chlorination and the solvent or medium in which they are present. For instance, research on various PCDF congeners has indicated that photolysis rates can be higher in organic solvents compared to water. The primary mechanism in direct photolysis is often reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, leading to less chlorinated and generally less toxic congeners. While specific kinetic data for the direct photolysis of 1,3,4,7,9-Pentachlorodibenzofuran is scarce, it is expected to undergo photodegradation under UV irradiation, similar to other pentachlorinated congeners.

Indirect photolysis, or photosensitized degradation, can significantly enhance the breakdown of PCDFs in natural environments. ias.ac.in Dissolved organic matter, such as humic and fulvic acids found in natural waters, can absorb sunlight and transfer the energy to PCDF molecules, or generate reactive oxygen species that in turn attack and degrade the PCDFs. ias.ac.in For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in lake water was found to be 240-fold faster than in distilled water, highlighting the critical role of natural photosensitizers. ias.ac.in

Photocatalysis represents a more advanced photochemical technique. This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO2) or coupled catalysts like zinc oxide/tin oxide (ZnO/SnO2), which upon illumination generates highly reactive hydroxyl radicals. acs.org These radicals can non-selectively oxidize and degrade PCDFs. Research has demonstrated that the photocatalytic degradation rate of PCDFs tends to decrease as the number of chlorine atoms increases. acs.org However, this technology has the potential for complete mineralization of PCDFs to carbon dioxide, water, and mineral acids.

| Photochemical Remediation Technique | General Findings for PCDFs | Potential Applicability to this compound |

| Direct Photolysis (UV Light) | Reductive dechlorination is a primary pathway. Degradation rates vary with the number of chlorine atoms and the surrounding medium. | Expected to undergo degradation, with the C-Cl bonds being susceptible to cleavage. The specific rate would depend on experimental conditions. |

| Indirect Photolysis (Sunlight) | Significantly accelerated by natural photosensitizers like humic acids in water. ias.ac.in | In natural aquatic environments, its degradation is likely to be enhanced by the presence of dissolved organic matter. |

| Photocatalysis (e.g., TiO2, ZnO/SnO2) | Can lead to complete mineralization. Degradation rates may decrease with higher chlorination. acs.org | A promising technology for its complete destruction, although the efficiency might be influenced by its pentachloro- structure. |

Bioremediation Approaches (e.g., Microbial Degradation in Anoxic Sediments)

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. For highly chlorinated compounds like this compound, anaerobic (anoxic) bioremediation is a particularly relevant pathway.

Under anoxic conditions, found in environments such as deep sediments and certain types of soil, a process known as reductive dechlorination can occur. This is a respiratory process for certain specialized bacteria, where they use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process is crucial because it can reduce the toxicity of PCDFs and make them more susceptible to further degradation by other microorganisms.

Several studies have demonstrated the reductive dechlorination of various PCDF congeners in anaerobic sediments. The rate and extent of dechlorination are dependent on various factors including the availability of a suitable electron donor (a source of energy for the microbes), the presence of the right microbial community, and the specific chlorine substitution pattern of the PCDF molecule. For instance, bacteria from the genus Dehalococcoides have been implicated in the reductive dechlorination of polychlorinated dioxins and furans. nih.gov While direct evidence for the microbial degradation of this compound is limited, the principles of reductive dechlorination suggest that it could be susceptible to this process, leading to the formation of tetrachlorodibenzofurans and other less chlorinated congeners.

Aerobic degradation of less chlorinated dibenzofurans by bacteria has also been documented. These bacteria typically employ dioxygenase enzymes to initiate the breakdown of the aromatic rings. However, highly chlorinated congeners like this compound are generally resistant to aerobic attack. Therefore, a sequential anaerobic-aerobic treatment approach, where anaerobic dechlorination is followed by aerobic degradation of the resulting less-chlorinated products, is often considered a more effective bioremediation strategy.

| Bioremediation Approach | Key Microorganisms/Processes | Relevance to this compound |

| Anaerobic Reductive Dechlorination | Dehalococcoides and other organohalide-respiring bacteria. nih.gov | A key potential pathway for its initial breakdown in anoxic sediments, leading to less chlorinated and less toxic products. |

| Aerobic Degradation | Bacteria with dioxygenase enzymes. | Generally not effective for highly chlorinated congeners. May be applicable to the degradation products of anaerobic dechlorination. |

| Fungal Degradation | White-rot fungi (e.g., Phanerochaete chrysosporium). | These fungi produce powerful extracellular enzymes that can degrade a wide range of persistent pollutants, including PCDFs. nih.gov |

Other Advanced Degradation Technologies for Environmental Matrices

Beyond photochemical and biological methods, several other advanced technologies are being explored for the remediation of PCDF-contaminated sites.

Catalytic Hydrodechlorination is a chemical process that involves the reaction of chlorinated compounds with hydrogen gas in the presence of a metal catalyst, typically palladium (Pd) or platinum (Pt) on a carbon support. nih.gov This process can effectively remove chlorine atoms from the PCDF molecule, converting it to the non-toxic parent compound, dibenzofuran (B1670420). The reaction can be carried out under relatively mild conditions and has shown high efficiency for the dechlorination of various chlorinated aromatic compounds.

Zero-Valent Metal (ZVM) , particularly zero-valent iron (ZVI), has been widely studied for the in-situ remediation of chlorinated solvents. More recently, the use of other ZVMs like magnesium (Mg) has been investigated for the degradation of more recalcitrant compounds like PCDFs. core.ac.uk These metals can act as reducing agents, donating electrons that lead to the dechlorination of the contaminant. The effectiveness of ZVMs can be enhanced by techniques such as ball milling to increase their surface area and reactivity.

Thermal Desorption is an ex-situ remediation technology that uses heat to volatilize contaminants from soil or other solid media. The volatilized contaminants are then collected and treated in a separate unit, often by incineration or another destruction technology. While effective, this method can be energy-intensive and requires excavation of the contaminated material.

Chemical Oxidation using strong oxidizing agents like permanganate, persulfate, or Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) can also be used to destroy PCDFs. These methods generate highly reactive radicals that can break down the stable aromatic structure of the PCDF molecule.

Each of these advanced technologies has its own set of advantages and limitations regarding cost, efficiency, and applicability to different types of contaminated sites. The selection of the most appropriate technology, or combination of technologies, depends on a thorough site characterization and a careful evaluation of the specific remediation goals.

| Advanced Degradation Technology | Mechanism of Action | Potential for this compound Remediation |

| Catalytic Hydrodechlorination | Reaction with H2 over a metal catalyst (e.g., Pd/C) to replace Cl with H. nih.gov | Highly effective for complete dechlorination to dibenzofuran under controlled conditions. |

| Zero-Valent Metal (ZVM) Treatment | Reductive dechlorination using metals like iron (Fe) or magnesium (Mg). core.ac.uk | A potential in-situ or ex-situ treatment method, with reactivity depending on the metal and its preparation. |

| Thermal Desorption | Heating to volatilize contaminants for subsequent collection and destruction. | An established technology for soil remediation, but can be energy-intensive and requires excavation. |

| Chemical Oxidation | Use of strong oxidants (e.g., persulfate, Fenton's reagent) to break down the molecule. | Can be applied in-situ or ex-situ to chemically destroy the compound. |

Future Research Directions and Emerging Issues for 1,3,4,7,9 Pentachlorodibenzofuran

Elucidation of Undiscovered Formation Pathways and Sources

While the general formation of PCDFs through industrial processes and combustion is known, the specific pathways leading to the creation of 1,3,4,7,9-Pentachlorodibenzofuran are not fully understood. Research is needed to identify previously unknown or underestimated sources. This includes investigating its formation as an unintentional byproduct in the manufacturing of certain chemicals, such as pesticides and chlorinated compounds. beyondpesticides.org For instance, some studies have pointed to the presence of chlorinated dibenzo-p-dioxins and dibenzofurans in pesticides like 2,4-D and pentachlorophenol. beyondpesticides.org

Future research should also explore natural formation pathways, such as through fungal or microbial processes, which could contribute to the background levels of this compound in the environment. Recent studies on fungal metabolic pathways have revealed their capability to degrade complex aromatic compounds, suggesting the potential for enzymatic processes to also be involved in the formation of such chlorinated molecules under specific environmental conditions. mdpi.com

Enhanced Analytical Capabilities for Ultra-Trace Analysis and Comprehensive Congener Profiling

The accurate assessment of this compound in various environmental matrices requires highly sensitive analytical methods. Current techniques, while advanced, face challenges in detecting the ultra-trace levels at which this compound may be present and in distinguishing it from other co-eluting congeners. nih.gov Future research should focus on developing and refining analytical methods to achieve lower detection limits and improve the separation and quantification of individual PCDF congeners. nih.govtandfonline.com

A significant challenge in congener-specific analysis is the co-elution of different isomers, inconsistencies in nomenclature, and incomplete reporting of analytical methods, which complicates data comparison and utilization. nih.gov Comprehensive congener profiling is essential for understanding the sources, transport, and toxicological significance of PCDF mixtures. nih.gov Detailed analysis of congener profiles in various environmental and biological samples can provide valuable insights into the specific sources of contamination. tandfonline.comnih.govresearchgate.net

Comprehensive Characterization of Molecular Mechanisms and Species-Specific Responses

While the toxicity of the PCDF class is generally attributed to its interaction with the aryl hydrocarbon receptor (AhR), the specific molecular mechanisms of action for this compound are not fully characterized. Research is needed to elucidate the downstream effects of its binding to the AhR and to identify any other potential mechanisms of toxicity.

Furthermore, there is a critical need to understand how different species respond to this specific congener. researchgate.netprinceton.eduresearchgate.netnih.gov Studies have shown that the toxic potency of different dioxin-like compounds can vary significantly between species. nih.gov For example, 2,3,4,7,8-pentachlorodibenzofuran (B44125) has been found to be a more potent inducer of cytochrome P4501A in herring gull hepatocytes than 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Investigating species-specific differences in metabolism, toxicokinetics, and toxicodynamics will be essential for accurate ecological risk assessments.

Development and Validation of Sustainable Remediation Technologies for Legacy Contamination

Significant environmental contamination exists from "legacy" pollutants, which are chemicals that were used in the past but have since been banned or restricted. nps.govpbs.orgcornell.edu These contaminants can persist in soil and water for long periods, continuing to pose a risk to wildlife and humans. nps.gov Given the persistence of this compound, developing effective and sustainable remediation technologies for sites with legacy contamination is a high priority. beyondpesticides.orgresearchgate.net

Current remediation approaches often have significant environmental, economic, and social impacts. stanford.edu Future research should focus on the development and validation of sustainable remediation technologies that are both effective and have a smaller environmental footprint. mdpi.comteiee.netfao.org This includes exploring innovative approaches such as bioremediation, phytoremediation, and the use of novel sorbent materials. mdpi.comtandfonline.com A holistic approach to remediation that considers the entire life cycle of the cleanup process is necessary to ensure that the solutions are truly sustainable. stanford.edu

Q & A

Q. How do chlorination patterns (e.g., 1,3,4,7,9 vs. 2,3,4,7,8-PeCDF) influence toxicokinetics and receptor binding?

- Methodology : Compare toxicity equivalence factors (TEFs) and aryl hydrocarbon receptor (AhR) binding affinities. For example, 2,3,4,7,8-PeCDF has a TEF of 0.3 due to its high affinity for AhR, while 1,3,4,7,9-PeCDF likely exhibits lower potency due to steric hindrance from chlorine substitution at position 8. Computational models like 3D-QSDAR and partial least squares (PLS) regression can predict binding differences .

Q. How can researchers resolve contradictions in toxicity data across studies on 1,3,4,7,9-PeCDF?

- Methodology : Apply consensus modeling (e.g., PLS combined with k-nearest neighbors) to harmonize datasets. Validate findings using in vitro assays (e.g., CYP1A1 induction in hepatocytes) and cross-reference with epidemiological data from cohorts with documented exposure .

Q. What are the challenges in detecting 1,3,4,7,9-PeCDF in human serum, and how are they addressed?

- Methodology : Use pooled serum samples to enhance sensitivity, as individual concentrations often fall below 1 pg/g lipid weight. Lipid adjustment and isotope dilution are critical for accuracy. The NHANES 2005-2006 protocol provides a framework for reporting geometric means and percentiles .

Q. How do regulatory TEF updates impact risk assessments for 1,3,4,7,9-PeCDF?

- Methodology : Monitor revisions by agencies like the WHO and EPA. For instance, recent TEF adjustments for 2,3,4,7,8-PeCDF (TEF = 0.3) highlight the need to reassess congener-specific risks using updated toxic equivalency (TEQ) models .

Methodological Considerations

Q. What strategies ensure comprehensive literature reviews on 1,3,4,7,9-PeCDF?

- Methodology : Use Boolean queries in PubMed and TOXCENTER with terms like "polychlorinated dibenzofurans," "chlorinated dibenzofuran," and "PeCDF." Screen titles/abstracts for relevance (e.g., mechanistic studies, exposure assessments) and prioritize peer-reviewed toxicological profiles (e.g., ATSDR, 2023) .

Q. How are environmental monitoring programs designed to track 1,3,4,7,9-PeCDF?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.